molecular formula C17H27ClN2O2 B3957881 3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride

3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride

Cat. No.: B3957881
M. Wt: 326.9 g/mol
InChI Key: RIVMQRFOJZXTFY-UHFFFAOYSA-N
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Description

3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride typically involves the reaction of 3-methoxybenzoic acid with 2,2,6,6-tetramethylpiperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: The major product is 3-methoxybenzoic acid.

    Reduction: The major product is 3-methoxybenzyl alcohol.

    Substitution: The major products depend on the substituent introduced.

Scientific Research Applications

3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a stabilizer for free radicals.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of polymers and as an additive in materials science.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. The piperidine moiety plays a crucial role in stabilizing the compound and enhancing its reactivity. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used in oxidation reactions.

    2,2,6,6-Tetramethyl-4-piperidone: Used in organic synthesis and as a precursor to other compounds.

    3-methoxybenzoic acid: A simple aromatic acid used in various chemical reactions.

Uniqueness

3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride is unique due to its combination of the methoxybenzamide and tetramethylpiperidine moieties. This combination imparts specific chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2.ClH/c1-16(2)10-13(11-17(3,4)19-16)18-15(20)12-7-6-8-14(9-12)21-5;/h6-9,13,19H,10-11H2,1-5H3,(H,18,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVMQRFOJZXTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=CC=C2)OC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride
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3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride
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3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride
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3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride

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